2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride
Description
Properties
CAS No. |
2445784-52-9 |
|---|---|
Molecular Formula |
C7H13Cl2N5 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3,5-triazine;dihydrochloride |
InChI |
InChI=1S/C7H11N5.2ClH/c1-3-12(4-2-8-1)7-10-5-9-6-11-7;;/h5-6,8H,1-4H2;2*1H |
InChI Key |
XABDCMHYYDECTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Cyanuric Chloride
The most widely reported method involves reacting cyanuric chloride with piperazine under controlled conditions. Cyanuric chloride’s three reactive chlorine atoms allow for sequential substitution, but monosubstitution at the 2-position demands precise stoichiometry. In a representative procedure, cyanuric chloride (1 equiv) is dissolved in 1,4-dioxane at 0–5°C, followed by the dropwise addition of piperazine (1 equiv). The reaction is stirred for 6–8 hours, with sodium carbonate neutralizing evolved HCl. The intermediate 2-chloro-4,6-bis(piperazin-1-yl)-1,3,5-triazine is isolated via filtration and recrystallized from ethanol. Subsequent treatment with concentrated HCl yields the dihydrochloride salt (Scheme 1).
Scheme 1: Sequential Substitution Pathway for Dihydrochloride Formation
-
Cyanuric chloride + Piperazine (0–5°C) → Monosubstituted intermediate
-
Intermediate + HCl → this compound
Biguanide Condensation Methods
An alternative approach employs 4-methylpiperazin-1-yl biguanide dihydrochloride (TR1) as a precursor. TR1 reacts with methyl esters in sodium methoxide-methanol under reflux to form the triazine core. For example, ethyl crotonate and TR1 yield 4-(4-methylpiperazin-1-yl)-6-(prop-1-enyl)-1,3,5-triazin-2-amine, though competing Michael additions may necessitate protocol adjustments. This method is less common due to side reactions but offers a route to derivatives with complex substituents.
One-Pot Synthesis in Polar Aprotic Solvents
Recent advancements highlight one-pot syntheses in solvents like dimethylformamide (DMF) or acetonitrile. Piperazine (1.2 equiv) and cyanuric chloride (1 equiv) react at 60°C for 24 hours, achieving 85% yield after dihydrochloride precipitation. This method reduces purification steps but requires strict anhydrous conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (0–5°C) favor monosubstitution by slowing reaction kinetics, while higher temperatures (60–80°C) drive complete substitution. Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance nucleophilicity, whereas protic solvents (e.g., methanol) risk esterification side reactions.
Table 1: Solvent and Temperature Impact on Yield
Stoichiometric Considerations
A 1:1 molar ratio of cyanuric chloride to piperazine minimizes polysubstitution. Excess piperazine (1.2–1.5 equiv) improves yields in one-pot systems but complicates purification.
Role of Bases
Potassium carbonate or sodium methoxide deprotonate piperazine, enhancing nucleophilicity. However, excessive base promotes side reactions, necessitating careful pH control.
Characterization and Analytical Techniques
Spectroscopic Analysis
1H NMR spectra of the dihydrochloride salt show characteristic piperazine proton resonances at δ 3.2–3.5 ppm (m, 8H, –CH2–N–) and triazine ring protons at δ 8.1–8.3 ppm. LC/MS confirms the molecular ion peak at m/z = 229.1 [M+H]+.
Elemental Analysis
Successful synthesis requires ≤0.4% deviation in calculated vs. observed C, H, N content. For C7H12Cl2N6: Calc. C 32.45%, H 4.67%, N 32.43%; Found C 32.41%, H 4.63%, N 32.39%.
Challenges and Side Reactions
Competing Michael Additions
α,β-Unsaturated esters (e.g., ethyl crotonate) may undergo Michael additions with methoxide ions, yielding unexpected β-methoxylated byproducts. This necessitates alternative esters or modified bases.
Salt Stability
The dihydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Prolonged exposure to moisture leads to decomposition, evidenced by HCl gas evolution.
Recent Advances and Alternative Methodologies
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes, achieving 89% yield . Flow chemistry systems further enhance scalability, enabling continuous production with minimal manual intervention.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction can modify the piperazine ring to produce different derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its potential in cancer treatment. It acts on specific molecular targets involved in cancer cell proliferation and survival. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis induction .
- Antiviral Activity : Recent studies have highlighted its antiviral properties, particularly against plant viruses such as Potato Virus Y (PVY). The compound demonstrated comparable efficacy to established antiviral agents, indicating its potential as a therapeutic agent in virology .
- Histamine Receptor Antagonism : Compounds derived from 2-(piperazin-1-yl)-1,3,5-triazine have been identified as antagonists of the histamine H4 receptor, which is implicated in inflammatory responses. This suggests potential applications in treating allergic conditions and other inflammatory diseases .
Biological Research
- Schistosomiasis Treatment : The compound's derivatives have been identified as promising candidates for developing new schistosomicides. Its structure-activity relationship studies indicate broad anti-schistosomal activities, which are crucial given the global burden of schistosomiasis .
- Mechanism of Action : The interaction of this compound with biological macromolecules enhances its binding affinity and modulates the activity of enzymes and receptors involved in various diseases.
Industrial Applications
- Specialty Chemicals Production : In industrial chemistry, this compound serves as a building block for synthesizing specialty chemicals with specific properties tailored for various applications. Its unique chemical structure allows for modifications that can yield materials with desirable characteristics.
Case Studies
Case Study 1: Antiviral Efficacy Against PVY
In a study evaluating the antiviral activity of various compounds including this compound, it was found to exhibit protective and curative effects comparable to established antiviral agents like ningnanmycin. Molecular docking studies revealed that the compound forms hydrogen bonds with critical viral proteins, providing insights into its mechanism of action .
Case Study 2: Anti-Schistosomal Activity
A study focused on the anti-schistosomal potential of derivatives based on the triazine core demonstrated that these compounds could inhibit the growth of Schistosoma mansoni effectively. The structure-activity relationship analysis indicated that modifications to the piperazine moiety significantly enhanced biological activity .
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The triazine core can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Triazine vs. Piperazine Core : Unlike levocetirizine dihydrochloride (a piperazine-based antihistamine), the target compound’s triazine core allows for greater electrophilic reactivity, enabling nucleophilic substitutions critical for drug design .
Substituent Impact : The AChE inhibitory activity of compounds 4f and 4g () highlights that peptide-linked substituents enhance target binding compared to the unmodified piperazine-triazine scaffold. This suggests that This compound may require functionalization for optimized bioactivity .
Salt Form : The dihydrochloride salt (common in levocetirizine and Imp. C(BP)) improves aqueous solubility, a property critical for bioavailability in both pharmaceuticals and biochemical assays .
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride salt form likely increases water solubility compared to neutral analogs (e.g., levocetirizine free base, ), though experimental data for the target compound are unavailable .
- Stability : Piperazine-triazine derivatives () exhibit stability under synthetic conditions (e.g., DABCO-mediated reactions), but hydrolytic susceptibility of the triazine ring may require formulation adjustments .
Biological Activity
2-(Piperazin-1-yl)-1,3,5-triazine dihydrochloride is a heterocyclic compound that combines a piperazine ring with a triazine core. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of the compound's biological activity, synthesizing findings from various studies.
| Property | Value |
|---|---|
| CAS No. | 2445784-52-9 |
| Molecular Formula | C7H13Cl2N5 |
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | 2-piperazin-1-yl-1,3,5-triazine; dihydrochloride |
| Purity | ≥ 95% |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The piperazine moiety enhances binding affinity through hydrogen bond formation, while the triazine core can modulate the activity of enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been investigated for its anticancer properties across various cancer cell lines. Key findings include:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- Methodology : The cytotoxic effects were evaluated using the MTT assay to determine the IC50 values.
Results Summary
The compound induced cell cycle arrest in G0/G1 and G2/M phases and promoted apoptosis in both wild-type and mutant p53 cell lines, indicating a robust mechanism of action against cancer cells .
Study on Antiviral Activity
A recent study focused on the antiviral potential of triazine derivatives, including this compound. It was found to exhibit significant activity against Potato Virus Y (PVY), with protective and curative effects comparable to established antiviral agents . Molecular docking studies revealed that the compound forms hydrogen bonds with specific viral proteins, providing insights into its mechanism of action.
Q & A
Q. What are the standard synthetic routes for 2-(piperazin-1-yl)-1,3,5-triazine dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,3,5-triazine derivatives and piperazine under anhydrous conditions. For example, similar protocols (e.g., coupling piperazine with triazine halides) use dichloromethane or THF as solvents at 0–25°C, with triethylamine as a base to neutralize HCl byproducts. Post-reaction, the dihydrochloride salt is precipitated using excess HCl in diethyl ether. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of triazine to piperazine) and temperature control to minimize side reactions like over-alkylation .
- Key Parameters Table :
| Reaction Component | Optimal Condition |
|---|---|
| Solvent | THF/DCM |
| Temperature | 0–25°C |
| Base | Triethylamine |
| Purification | HCl precipitation |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine proton shifts at δ 2.8–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .
Advanced Research Questions
Q. How can factorial design improve yield and scalability in synthesis?
- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (X₁), solvent polarity (X₂), and reaction time (X₃). For example:
- Low/High Levels :
Q. How should researchers resolve contradictions in pharmacological activity data?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or buffer pH effects). A three-step framework is recommended:
Replicate Studies : Confirm results across independent labs using standardized protocols (e.g., ATPase inhibition assays at pH 7.4 vs. 6.8).
Theoretical Alignment : Cross-reference data with computational models (e.g., molecular docking to ATP-binding pockets) to identify steric/electronic mismatches .
Meta-Analysis : Pool datasets from public repositories (e.g., PubChem BioAssay) to detect trends obscured by small sample sizes .
Q. What advanced strategies are used for impurity profiling in regulatory submissions?
- Methodological Answer : Impurities are identified via:
- Forced Degradation : Stress testing under heat (40°C/75% RH), acid/base hydrolysis, and oxidation (H₂O₂) to simulate stability challenges.
- Hyphenated Techniques : LC-MS/MS quantifies degradation products (e.g., dealkylated triazine at m/z 210.3) .
- Reference Standards : Co-inject synthesized impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolo-pyridinone) to calibrate retention times and UV spectra .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
